molecular formula C49H80O21 B1259713 Asparacoside

Asparacoside

Cat. No.: B1259713
M. Wt: 1005.1 g/mol
InChI Key: GLLQBFOUGGRCKY-YDJQLIBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparacoside is a bioactive spirostanol saponin isolated primarily from Asparagus cochinchinensis and Asparagus racemosus . Structurally, it features a steroidal aglycone core linked to oligosaccharide chains, with a molecular ion peak at m/z 1003 . Its biological activities include moderate cytotoxicity against cancer cell lines (e.g., KB, LNCaP) with IC50 values ranging from 4–12 µg/mL . This compound is often quantified via high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS), demonstrating high precision (RSD < 6%) and recovery rates (95–105%) .

Properties

Molecular Formula

C49H80O21

Molecular Weight

1005.1 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-4-hydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C49H80O21/c1-20-7-12-49(64-16-20)21(2)32-29(70-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)65-46-42(69-45-39(59)36(56)35(55)30(15-50)66-45)40(60)41(68-44-38(58)34(54)28(52)18-62-44)31(67-46)19-63-43-37(57)33(53)27(51)17-61-43/h20-46,50-60H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+/m0/s1

InChI Key

GLLQBFOUGGRCKY-YDJQLIBBSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Synonyms

asparacoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Saponins

Asparanin D

  • Molecular Weight : m/z 1017 .
  • Structural Differentiation: Shares a spirostanol skeleton with asparacoside but differs in glycosylation patterns (additional methyl or hydroxyl groups) .
  • Analytical Data : Co-elutes with this compound in LC/MS but distinguishable via fragmentation patterns .

Shatavarin IV

  • Source : Asparagus racemosus .
  • Molecular Weight : m/z 1105 (higher than this compound due to extended glycosylation) .
  • Functional Contrast: Demonstrates stronger immunomodulatory effects but lower cytotoxicity compared to this compound .
  • Quantitative Analysis : Requires distinct HPLC solvent systems (e.g., CHCl3-MeOH-water) for isolation .

Comparison with Functionally Similar Compounds

Asiaticoside (Non-Asparagus Saponin)

  • Source : Centella asiatica.
  • Molecular Weight : m/z 959 .
  • Functional Overlap : Promotes wound healing and collagen synthesis, unlike this compound’s cytotoxic focus .
  • Structural Contrast: Contains a triterpenoid backbone instead of a spirostanol core, leading to divergent solubility and bioavailability .

Diosgenin (Precursor to Steroidal Saponins)

  • Source : Dioscorea species.
  • Molecular Weight : m/z 414 .
  • Functional Role : Serves as a precursor for synthetic steroids; lacks glycosylation, reducing its solubility compared to this compound .

Analytical and Pharmacological Challenges

  • Chromatographic Co-Elution : this compound and asparanin D exhibit similar retention times, necessitating advanced MS/MS for differentiation .
  • Bioactivity Variability: Minor structural changes (e.g., glycosylation) significantly alter pharmacokinetics. For instance, this compound’s m/z 1003 correlates with moderate cytotoxicity, while shatavarin IV’s m/z 1105 enhances immunomodulation .
  • Limitations in Identification : Low-abundance saponins (e.g., m/z 943, 1019) remain uncharacterized due to insufficient fragmentation data .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Weight (m/z) Source Key Biological Activity
This compound 1003 A. cochinchinensis Cytotoxicity (IC50: 4–12 µg/mL)
Asparanin D 1017 A. cochinchinensis Cytotoxicity, enhanced lipophilicity
Shatavarin IV 1105 A. racemosus Immunomodulation

Table 2: Analytical Parameters for Saponin Quantification

Parameter This compound Shatavarin IV
Precision (RSD%) <6% <6%
Recovery Rate 95–105% 90–98%
LOD (ng) <10 <15

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